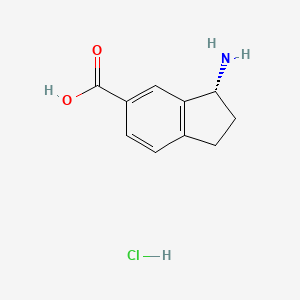
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indene backbone, an amino group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the reduction of an indene derivative, followed by the introduction of the amino and carboxylic acid groups through various chemical reactions. The reaction conditions often include the use of reducing agents, such as lithium aluminum hydride, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and enzymatic synthesis. These methods aim to improve yield and purity while reducing the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
- 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid
- 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester
Uniqueness
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride is unique due to its chiral center, which can result in different biological activities compared to its enantiomer (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride. This chirality can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H/t9-;/m1./s1 |
Clave InChI |
XIBHQJRIPHWZEW-SBSPUUFOSA-N |
SMILES isomérico |
C1CC2=C([C@@H]1N)C=C(C=C2)C(=O)O.Cl |
SMILES canónico |
C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)
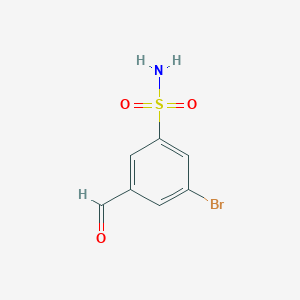
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)

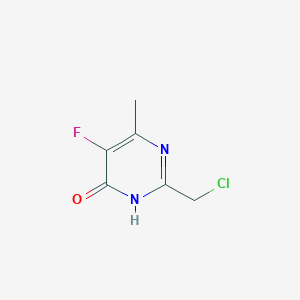

oxane-2-carboxylic acid](/img/structure/B13447714.png)
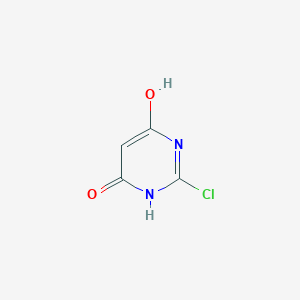
![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)
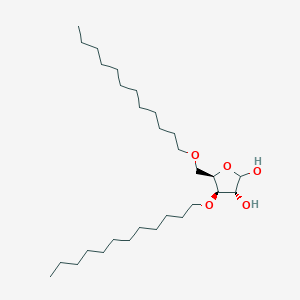
![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
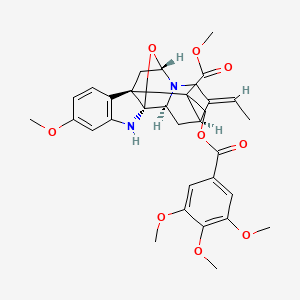
![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)
